Product packaging for N-Boc-2-Amino-5-bromothiazole(Cat. No.:CAS No. 405939-39-1)

N-Boc-2-Amino-5-bromothiazole

Cat. No.: B153047
CAS No.: 405939-39-1
M. Wt: 279.16 g/mol
InChI Key: OIBKBVFFZYCBAQ-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-5-bromothiazole (CAS 405939-39-1) is a high-value brominated heterocyclic building block critical in organic and medicinal chemistry research. Its structure features a tert-butyloxycarbonyl (Boc)-protected amine at the 2-position and a reactive bromine at the 5-position of the thiazole ring. This dual functionality makes it a versatile intermediate for constructing complex molecules; the bromine enables cross-coupling reactions to introduce diverse carbon-based substituents, while the Boc group stabilizes the amine during synthesis and can be cleanly removed under mild acidic conditions to reveal the free amine for further derivatization . The thiazole scaffold is a privileged structure in drug discovery, present in compounds with a range of biological activities . This reagent has been utilized in the synthesis of chiral thiazolylamine derivatives investigated as potential RAD51 inhibitors for cancer research, demonstrating its application in developing targeted therapies . As a key synthetic intermediate, this compound is used in the preparation of various potential antiviral thiazolides and other bioactive molecules . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O2S B153047 N-Boc-2-Amino-5-bromothiazole CAS No. 405939-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKBVFFZYCBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961004
Record name tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405939-39-1
Record name tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
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Synthetic Methodologies for N Boc 2 Amino 5 Bromothiazole

Precursor Synthesis: 2-Amino-5-bromothiazole Pathways

The initial and critical step in the synthesis of N-Boc-2-amino-5-bromothiazole is the formation of its precursor, 2-amino-5-bromothiazole. This is typically achieved through the construction of the thiazole (B1198619) ring followed by bromination at the C5 position.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis and its variations remain a cornerstone for the formation of the 2-aminothiazole (B372263) ring. thieme-connect.com This method traditionally involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative. thieme-connect.com However, due to the often lachrymatory and unstable nature of α-halocarbonyl compounds, alternative and more efficient methods have been developed. thieme-connect.com

A notable modern approach is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. thieme-connect.comorganic-chemistry.org This method, often facilitated by microwave irradiation, provides a rapid and high-yield synthesis of 2-aminothiazoles. thieme-connect.comorganic-chemistry.org The reaction proceeds by the alkylation of the thiourea with the propargyl bromide, followed by an intramolecular cyclization to form the thiazole ring. thieme-connect.comorganic-chemistry.org

Another strategy involves the reaction of ketones with thiourea in the presence of iodine, which can also be performed under solvent-free microwave conditions. sioc-journal.cn This method offers an environmentally friendly alternative for the synthesis of 2-aminothiazole derivatives. sioc-journal.cn

ReactantsConditionsProductKey Advantages
Propargyl bromides and ThioureasMicrowave irradiation2-AminothiazolesFast reaction times, high yields, avoids lachrymatory α-haloketones. thieme-connect.comorganic-chemistry.org
Ketones, Thiourea, and IodineSolvent-free, Microwave irradiation2-Aminothiazole derivativesEnvironmentally friendly, efficient. sioc-journal.cn
α-Haloketones and ThioureasCondensation2-AminothiazolesTraditional, widely used method. thieme-connect.com

Halogenation Strategies for Bromination at the C5 Position

Once the 2-aminothiazole ring is formed, the next step is the regioselective introduction of a bromine atom at the C5 position. This is an electrophilic aromatic substitution reaction. nih.gov The amino group at the C2 position activates the thiazole ring, directing the incoming electrophile (bromine) to the C5 position. ias.ac.in

A common method for this bromination is the reaction of 2-aminothiazole with bromine in a suitable solvent, such as acetic acid. chemicalbook.com The reaction is typically carried out at a controlled temperature, starting at 0°C and then stirred at room temperature. chemicalbook.com The use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) is another effective method for the bromination of the thiazole ring. jocpr.comnih.gov

Research has shown that the halogenation of 2-aminothiazoles proceeds through an addition-elimination mechanism, where an intermediate Δ²-thiazoline has been isolated and characterized. rsc.org More recently, biocatalytic methods using brominase enzymes have been explored for the bromination of 2-aminothiazoles under mild, aqueous conditions. nih.gov

ReagentSolventKey Features
Bromine (Br₂)Acetic AcidStandard and effective method. chemicalbook.com
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)Provides good yields. jocpr.comnih.gov
Brominase EnzymeAqueous BufferBiocatalytic, environmentally friendly. nih.gov

Friedel-Crafts Acylation Approaches to Bromothiazoles

While less common for the direct synthesis of 2-amino-5-bromothiazole, Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry that can be applied to thiazole derivatives. biosynth.comwikipedia.org This reaction involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgchemistrysteps.com In the context of thiazoles, this can be used to introduce acyl groups, which can then be further manipulated. For instance, 2-acetamidothiazole (B125242) can undergo Friedel-Crafts acylation. ias.ac.in It's important to note that the reactivity of the thiazole ring in Friedel-Crafts reactions is influenced by the substituents present. ias.ac.in

N-Protection Strategies: Introduction of the Boc Group

To increase the stability and modulate the reactivity of the amino group in 2-amino-5-bromothiazole, a protecting group is often introduced. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Mediated Protection

The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgcommonorganicchemistry.com This reaction is typically carried out in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com The subsequent collapse of the tetrahedral intermediate leads to the formation of the N-Boc protected amine, along with the release of tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com

For the N-Boc protection of 2-amino-5-bromothiazole, the reaction can be performed using Boc₂O in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often with the addition of a base such as N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP). mychemblog.com

ReagentBaseSolventKey Features
Di-tert-butyl dicarbonate (Boc₂O)N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Efficient and widely used. mychemblog.com
Di-tert-butyl dicarbonate (Boc₂O)4-(Dimethylamino)pyridine (DMAP)Tetrahydrofuran (THF)Catalytic base, effective for less reactive amines. mychemblog.com
Di-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (NaOH)Tetrahydrofuran (THF)/WaterAqueous conditions, suitable for some substrates. mychemblog.com

Catalytic Approaches in N-Boc Protection

To improve the efficiency and sustainability of the N-Boc protection, various catalytic systems have been developed. These catalysts can activate the Boc₂O reagent, facilitating the reaction under milder conditions. For instance, iodine has been reported as an effective catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org

Other catalytic systems include the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and ionic liquids. organic-chemistry.org These catalysts offer advantages such as reusability and improved chemoselectivity. organic-chemistry.org

Orthogonal Protecting Group Considerations in the Context of N-Boc Protection

In the synthesis of complex molecules derived from 2-amino-5-bromothiazole, the use of the tert-butyloxycarbonyl (Boc) group as a nitrogen protectant is common. The utility of the N-Boc group is significantly enhanced when used in concert with other protecting groups in what is known as an orthogonal protection strategy. masterorganicchemistry.com This approach allows for the selective deprotection of one functional group while others remain protected, a crucial capability for multi-step syntheses. masterorganicchemistry.com

The Boc group is a carbamate-based protecting group known for its stability under a wide range of nucleophilic and basic conditions, but it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org This specific lability is the cornerstone of its role in orthogonal strategies. When planning a synthesis that requires differential protection of multiple amine or other functional groups, chemists can select protecting groups that are removed under distinctly different conditions. masterorganicchemistry.com

Common orthogonal partners for the Boc group include the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com The Fmoc group is base-labile, typically removed with an amine base like piperidine, while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com This orthogonality allows a chemist to, for instance, deprotect an Fmoc-protected amine to perform a specific reaction, while an N-Boc-protected thiazole amine on the same molecule remains unaffected. This strategy is essential in peptide synthesis where precise, sequential bond formation is required. masterorganicchemistry.comsigmaaldrich.com

Another protecting group that offers orthogonality to Boc is the allyloxycarbonyl (Alloc) group. The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal. sigmaaldrich.com Its cleavage is achieved under mild conditions using a palladium(0) catalyst. sigmaaldrich.com The strategic selection of these protecting groups is paramount in the synthesis of complex thiazolide derivatives and other biologically active molecules where multiple reactive sites must be managed. nih.gov

Table 1: Orthogonal Protecting Groups in Relation to N-Boc

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Boc?
tert-ButyloxycarbonylBocAcidic (e.g., TFA)-
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Yes
CarboxybenzylCbzCatalytic Hydrogenation (H₂, Pd/C)Yes
AllyloxycarbonylAllocPd(0) CatalysisYes
2,4-DinitrophenylDnpThiolysis (e.g., Thiophenol)Yes
BenzyloxymethylBomHydrogenolysis or strong acidYes

Integrated One-Pot Synthetic Approaches for this compound Derivatives

Research has demonstrated the feasibility of a rapid and efficient one-pot method to prepare highly functionalized 5-bromo-2-aminothiazoles. researchgate.net These methods can start from simple materials and proceed under mild conditions, notably avoiding the use of metal catalysts or hazardous reagents like elemental halogens. researchgate.net One such procedure involves the condensation of in-situ generated α-bromoketones with thioureas. researchgate.net For instance, a one-pot, four-step process can be achieved by first brominating an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines in ethanol. researchgate.net This particular method benefits from not requiring complex extraction or chromatography techniques for purification. researchgate.net

While the direct one-pot synthesis of this compound itself is a specific goal, the principles are readily adaptable. A general one-pot strategy could involve:

Formation of a thiourea derivative from an amine.

In-situ generation of an α-haloketone.

Cyclocondensation to form the 2-aminothiazole ring.

Subsequent bromination at the C5 position.

Finally, N-protection with a Boc group.

The development of such tandem reactions is a key area of modern synthetic chemistry, aiming to increase efficiency and reduce the environmental impact of chemical production. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to enhance sustainability. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net

A key aspect of greening the synthesis of this compound involves the choice of solvents and catalysts. For the N-protection step, protocols have been developed that utilize environmentally benign solvents like water or even proceed under solvent-free conditions. organic-chemistry.orgrsc.org For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to produce N-Boc derivatives chemoselectively with no major side products. organic-chemistry.org Furthermore, the use of recyclable catalysts, such as perchloric acid adsorbed on silica gel (HClO₄–SiO₂), provides a highly efficient and reusable option for the N-Boc protection of amines under solvent-free conditions. organic-chemistry.org

The deprotection of the Boc group can also be performed under greener conditions. A simple and eco-friendly protocol has been developed for the selective removal of N-Boc groups using water at reflux temperatures, completely avoiding the need for additional, often harsh, chemical reagents. researchgate.net

Applying green chemistry principles extends to the choice of reagents for the core thiazole synthesis. Avoiding hazardous reagents such as elemental bromine in favor of alternatives like N-bromosuccinimide (NBS) for bromination steps is a common strategy. researchgate.net One-pot syntheses, as discussed previously, are inherently greener as they reduce solvent consumption and waste generation from intermediate workups and purifications. researchgate.net By evaluating synthetic routes based on metrics like atom economy and environmental impact, chemists can design more sustainable pathways to this compound and its derivatives.

Table 2: Green Chemistry Approaches in this compound Synthesis

Synthetic StepConventional MethodGreen AlternativeBenefit
N-Boc Protection Boc₂O, DMAP in DichloromethaneBoc₂O in water (catalyst-free) or with a reusable catalyst (HClO₄–SiO₂) under solvent-free conditions. organic-chemistry.orgAvoids hazardous solvents, reduces waste, allows catalyst recycling. organic-chemistry.org
N-Boc Deprotection Trifluoroacetic Acid (TFA) in DichloromethaneRefluxing in water. researchgate.netEliminates corrosive acids and halogenated solvents. researchgate.net
Bromination Elemental Bromine (Br₂)N-Bromosuccinimide (NBS). researchgate.netSafer, easier to handle reagent.
Overall Process Multi-step synthesis with intermediate isolationIntegrated one-pot synthesis. researchgate.netReduces solvent use, energy consumption, and waste. researchgate.net

Reactivity Profiles and Transformational Chemistry of N Boc 2 Amino 5 Bromothiazole

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in N-Boc-2-amino-5-bromothiazole exhibits a degree of aromaticity, influencing its reactivity. wikipedia.org The pi-electron delocalization across the five-membered ring makes it susceptible to both electrophilic and nucleophilic attack, with the positions of attack being directed by the substituents. wikipedia.orgmdpi.com

The electron-donating effect of the Boc-protected amino group at the C2 position and the electron-withdrawing nature of the bromine atom at the C5 position create a specific electronic environment within the thiazole ring. The C4 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. Conversely, the C5 position, bearing the bromine atom, is a primary site for nucleophilic attack, often leading to substitution of the bromine.

Functionalization at the Bromine Atom (C5 Position)

The bromine atom at the C5 position is a key handle for the further functionalization of the this compound scaffold. This is primarily achieved through cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange reactions. nih.govarkat-usa.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C5 position of the thiazole ring.

Suzuki Coupling: This reaction involves the coupling of the 5-bromo-thiazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, alkyl, and alkenyl groups at the C5 position. mdpi.comnih.gov For instance, the Suzuki reaction of N-(5-bromothiazol-2-yl)acetamide with 4-fluorophenylboronic acid has been reported to yield the corresponding 5-arylthiazole derivative. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 5-bromothiazole (B1268178) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a route to 5-aminothiazole derivatives. rsc.orgwikipedia.orgorganic-chemistry.org The reaction couples the 5-bromothiazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.net This method has been successfully applied to synthesize 5-N,N-diarylaminothiazoles. researchgate.net

Table 1: Examples of Cross-Coupling Reactions at the C5 Position
Reaction TypeCoupling PartnerCatalyst SystemProduct Type
SuzukiArylboronic acidPd catalyst, base5-Arylthiazole
SonogashiraTerminal alkynePd/Cu catalyst, base5-Alkynylthiazole
Buchwald-HartwigAminePd catalyst, base5-Aminothiazole

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the thiazole ring, enhanced by the bromine at C5, allows for nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.orgsigmaaldrich.cn Strong nucleophiles can displace the bromide ion. While classic SNAr reactions proceed through a stepwise mechanism, concerted pathways have also been reported for similar heterocyclic systems. nih.gov

Metalation and Lithium-Halogen Exchange Reactions

Treatment of this compound with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium), can lead to metal-halogen exchange. arkat-usa.org This process generates a highly reactive 5-lithiothiazole intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position. The rate of lithium-halogen exchange is typically very fast, even at low temperatures. harvard.edu In some cases, the formation of an "ate" complex can influence the reaction. nih.gov

Reactivity of the Boc-Protected Amino Group (C2 Position)

The tert-butoxycarbonyl (Boc) protecting group on the C2-amino function plays a crucial role in modulating the reactivity of the molecule and can be selectively removed when desired. researchgate.netrsc.org

Selective Deprotection Methodologies

The Boc group is known for its stability under a variety of conditions but can be readily cleaved under acidic conditions. researchgate.netrsc.orgnih.gov This allows for the selective deprotection of the amino group without affecting other parts of the molecule.

Common methods for Boc deprotection include:

Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a standard and efficient method for removing the Boc group. masterorganicchemistry.comjk-sci.com Other acidic conditions, such as hydrogen chloride in an organic solvent, can also be employed. researchgate.net

Mild Deprotection Conditions: Milder methods have also been developed to accommodate sensitive substrates. For example, a mixture of oxalyl chloride in methanol (B129727) has been reported for the deprotection of N-Boc groups under room temperature conditions. rsc.orgnih.gov

The selective removal of the Boc group unmasks the 2-amino group, which can then participate in a variety of subsequent chemical transformations, such as acylation, alkylation, or diazotization reactions. mdpi.com

Table 2: Common Reagents for Boc Deprotection
ReagentConditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)
Hydrogen Chloride (HCl)Organic Solvents (e.g., dioxane, ethyl acetate)
Oxalyl ChlorideMethanol

Stability and Retention of Boc Protection During Subsequent Transformations

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, valued for its general stability under a variety of reaction conditions. wikipedia.orgresearchgate.net It is notably resistant to most nucleophiles and bases, which allows for a broad range of chemical transformations to be performed on the molecule without compromising the protected amine. researchgate.netorganic-chemistry.org This stability is crucial in the context of this compound, as it enables selective reactions at other sites of the molecule, particularly at the C5-bromo position.

The Boc group's resilience to basic and neutral conditions makes it compatible with numerous palladium-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Stille, and Sonogashira couplings, which typically employ basic conditions and organometallic reagents, can be successfully carried out at the C5 position of this compound with the Boc group remaining intact. wikipedia.orgmdpi.com This orthogonality is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of substituents at the C5 position.

However, the primary lability of the Boc group is its sensitivity to acidic conditions. chemistrysteps.com Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the carbamate (B1207046) to reveal the free amine. chemistrysteps.com This deprotection proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide. chemistrysteps.com Consequently, reactions that require strongly acidic environments are generally incompatible with the retention of the Boc protecting group. Thermal deprotection at very high temperatures is also possible but less common. wikipedia.org

In a practical demonstration of the Boc group's stability, ethyl 2-aminothiazole-5-carboxylate can be N-Boc protected, and this protected intermediate can then undergo ester hydrolysis under basic conditions without affecting the Boc group. semanticscholar.org The resulting carboxylic acid can then be activated and coupled with various anilines, all while the Boc group remains on the 2-amino position. semanticscholar.org This highlights the robustness of the Boc group to the conditions required for amide bond formation.

Table 1: Stability of the Boc Group in this compound under Various Reaction Conditions
Reaction TypeConditionsBoc Group StabilityReference(s)
Suzuki CouplingPd catalyst, base (e.g., K₂CO₃, Cs₂CO₃)Stable mdpi.com
Stille CouplingPd catalyst, organostannaneStable wikipedia.org
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst, base (e.g., Et₃N)Stable wikipedia.org
Basic HydrolysisBase (e.g., LiOH, NaOH)Stable semanticscholar.org
Amide CouplingCoupling agents (e.g., HATU, EDCI)Stable semanticscholar.org
Acidic DeprotectionStrong acid (e.g., TFA, HCl)Cleaved chemistrysteps.com

Functionalization at Other Ring Positions (e.g., C4)

While the C5 position of this compound is readily functionalized via its bromo substituent, the derivatization of other positions on the thiazole ring, particularly the C4 position, significantly expands its synthetic potential. A key strategy to achieve this is through directed ortho-metalation (DoM). wikipedia.orguwindsor.cabaranlab.org

In this approach, the N-Boc-amino group acts as a directed metalation group (DMG). The Lewis basic heteroatoms of the carbamate can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium. harvard.edu This coordination directs the deprotonation to the adjacent C4 position, which is the most acidic proton on the thiazole ring due to the inductive effects of the neighboring sulfur and nitrogen atoms and the directing ability of the Boc-amino group. The resulting C4-lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents at this position.

The existence of this compound-4-carboxylic acid and its methyl ester further solidifies the feasibility of C4 functionalization. guidechem.com These compounds can be synthesized from a suitable precursor, demonstrating that the C4 position is accessible for substitution. The synthesis of the related 2-amino-5-bromothiazole-4-carboxylic acid is achieved by the bromination of 2-aminothiazole-4-carboxylic acid using N-bromosuccinimide (NBS) in DMF. chemicalbook.com This suggests that direct electrophilic substitution at the C4 position of a pre-functionalized thiazole is also a viable route.

Table 2: Examples of C4-Functionalized Derivatives of this compound
Compound NameCAS NumberMolecular FormulaReference(s)
This compound-4-carboxylic acid914347-09-4C₉H₁₁BrN₂O₄S guidechem.comsigmaaldrich.com
Methyl this compound-4-carboxylate914349-71-6C₁₀H₁₃BrN₂O₄S guidechem.com

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity critical considerations in its synthetic applications. The molecule possesses a C-Br bond, an acidic C4-H, and a Boc-protected amino group, each with distinct reactivity.

Chemoselectivity is prominently observed in palladium-catalyzed cross-coupling reactions. The C5-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-H bonds of the thiazole ring or the N-H bond of the carbamate (which is not acidic). Thus, reactions like Suzuki, Stille, and Sonogashira couplings can be performed chemoselectively at the C5 position. This allows for the introduction of aryl, vinyl, or alkynyl groups without disturbing the Boc protecting group or other parts of the molecule. For example, a Suzuki reaction can be used to couple an arylboronic acid at the C5-position while leaving the Boc group and the C4-proton untouched. mdpi.com

Regioselectivity is a key feature in the functionalization of the thiazole ring. When employing directed ortho-metalation, the N-Boc-amino group directs lithiation specifically to the C4 position. uwindsor.caharvard.edu This high degree of regiocontrol is a powerful tool for synthesizing 2,4,5-trisubstituted thiazoles in a controlled manner.

Furthermore, in molecules containing multiple different halogen substituents, regioselectivity in cross-coupling reactions can often be achieved based on the differential reactivity of the C-X bonds (I > Br > Cl). While this compound itself only has one halogen, the principle is crucial in the synthesis of complex heterocyclic systems. For instance, in a related system, sequential Sonogashira couplings on a substrate containing both iodo and bromo substituents allowed for the selective functionalization at each position, highlighting the ability to control where reactions occur. nih.gov

In the context of this compound, a typical synthetic sequence would involve a regioselective cross-coupling reaction at the C5-bromo position first, leveraging the inherent reactivity of the C-Br bond. Subsequent functionalization at the C4 position could then be achieved through directed metalation, demonstrating a controlled, step-wise approach to building molecular complexity. The synthesis of this compound-4-carboxylic acid is a clear example of regioselective functionalization at the C4 position. guidechem.com

N Boc 2 Amino 5 Bromothiazole As a Strategic Building Block in Complex Molecule Synthesis

Application in Pharmaceutical Intermediate Synthesis

The thiazole (B1198619) ring is a prominent scaffold in a wide array of biologically active compounds. rsc.orgresearchgate.netrsc.org The strategic placement of the Boc-protected amine and the bromo substituent on N-Boc-2-amino-5-bromothiazole provides a versatile platform for constructing diverse pharmaceutical intermediates. aaronchem.comfishersci.no

Thiazole Scaffolds for Bioactive Compounds

The 2-aminothiazole (B372263) moiety is a key structural feature in numerous pharmaceuticals, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netrsc.org This structural motif is recognized for positively influencing both the activity profile and absorption properties of drug candidates. rsc.org this compound serves as a readily available and adaptable precursor for introducing this privileged scaffold into new molecular entities. aaronchem.comfishersci.no The Boc protecting group ensures the stability of the amine during synthetic transformations, while the bromine atom at the 5-position offers a reactive handle for a variety of coupling and substitution reactions, enabling the synthesis of a broad range of functionalized thiazole derivatives. tandfonline.com

Precursors for Specific Therapeutic Agents (e.g., Glutaminase (B10826351) Inhibitors, Anticancer Agents)

This compound has proven instrumental in the synthesis of targeted therapeutic agents. A notable example is its use in the development of glutaminase inhibitors. nih.gov Novel inhibitors of the kidney glutaminase isoform C (GAC), which show low nanomolar potency in inhibiting enzymatic activity and the growth of triple-negative breast cancer cells, have been synthesized using this building block. nih.gov These inhibitors feature improved properties, such as a reduced number of rotatable bonds and enhanced microsomal stability, when compared to earlier inhibitors. nih.gov

The compound is also a key intermediate in the creation of potential anticancer agents. researchgate.netrsc.orgchemimpex.com For instance, it has been utilized in the synthesis of N-benzyl-5-bromoindolin-2-one derivatives, which have demonstrated anti-proliferative effects against human tumor cell lines like A-549 lung cancer and MCF-7 breast cancer. mdpi.com Specifically, certain 4-arylthiazole-bearing derivatives have shown potent activity against MCF-7 cells. mdpi.com

Utility in Agrochemical Development

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemical development. chemimpex.comsmolecule.com The inherent biological activity associated with the thiazole ring makes its derivatives promising candidates for new pesticides and herbicides. chemimpex.comsmolecule.com The ability to functionalize the thiazole core through reactions at the bromine-substituted position allows for the fine-tuning of a compound's properties to target specific agricultural pests or weeds.

Construction of Highly Functionalized Thiazole Derivatives

A primary advantage of this compound is its utility in the synthesis of highly functionalized thiazole derivatives. tandfonline.com The bromine atom at the 5-position is particularly amenable to a variety of synthetic transformations.

One powerful technique is the halogen-dance reaction , where treatment with a strong base like lithium diisopropylamide (LDA) can induce the migration of the bromine atom to the 4-position. rsc.orgacs.org This rearrangement provides access to 2-amino-4-bromothiazole (B130272) derivatives, which are otherwise difficult to synthesize directly. rsc.orgresearchgate.netrsc.org

Furthermore, the bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of substituents at the 5-position. tandfonline.com This allows for the systematic exploration of the structure-activity relationships of thiazole-based compounds. For example, novel 5-arylaminothiazoles have been synthesized by reacting the 5-bromothiazole (B1268178) intermediate with various aryl boronic acids. tandfonline.com

The table below summarizes some of the key reactions and resulting derivatives starting from this compound.

Starting MaterialReagent(s)Reaction TypeProduct TypeReference(s)
This compoundn-BuLiLithiationN-Boc-2-amino-5-lithiothiazole nih.gov
This compoundLiNPr₂ⁱ, THFHalogen Dance Rearrangement2-Boc-amino-4-bromothiazole rsc.org
5-bromothiazole derivativeAryl boronic acidsSuzuki-Miyaura Coupling5-arylaminothiazoles tandfonline.com

This strategic functionalization enables the creation of diverse libraries of thiazole compounds for screening in drug discovery and agrochemical research. tandfonline.comnih.gov

Advanced Applications and Future Directions in N Boc 2 Amino 5 Bromothiazole Research

Catalysis and Ligand Design Incorporating N-Boc-2-Amino-5-bromothiazole Derivatives

While this compound is not typically employed directly as a catalyst, its derivatives are of significant interest in the design of novel ligands for catalysis. The 2-aminothiazole (B372263) scaffold is a privileged structure in coordination chemistry, capable of forming stable complexes with a variety of transition metals. uobaghdad.edu.iq The Boc-protected amine and the bromo-substituent on the thiazole (B1198619) ring of this compound offer convenient handles for synthetic modification to create sophisticated ligand architectures.

Research has demonstrated the synthesis of Schiff base ligands derived from 2-aminothiazole derivatives. ignited.in For instance, a Schiff base ligand, (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol, has been synthesized and used to form novel Ni(II) and Zn(II) complexes. ignited.in The synthesis of such ligands often involves the deprotection of the Boc group followed by condensation with an appropriate aldehyde or ketone. The resulting imine, along with the thiazole nitrogen, can act as a bidentate or multidentate ligand, coordinating to metal centers and influencing their catalytic activity. These metal complexes are being investigated for their potential in various catalytic transformations and for their biological activities. uobaghdad.edu.iqignited.in

Future directions in this area involve the rational design of chiral ligands derived from this compound for asymmetric catalysis. The introduction of chiral centers, either in the substituent attached to the imine or through stereoselective derivatization of the thiazole ring itself, could lead to catalysts capable of promoting enantioselective reactions. The electronic properties of the thiazole ring, modulated by the bromo-substituent, can also be fine-tuned to optimize the catalytic performance of the corresponding metal complexes.

Ligand TypeMetal IonPotential ApplicationReference
Schiff BaseNi(II), Zn(II)Catalysis, Antimicrobial Agents ignited.in
Bidentate N,NCu(II), Ag(I)Enzyme Inhibition, Antimicrobial Agents uobaghdad.edu.iq

Stereoselective Synthesis Leveraging this compound

A significant advancement in the use of this compound is its application in stereoselective synthesis. The compound serves as a prochiral starting material that can be transformed into chiral molecules with high diastereoselectivity. A key strategy involves the metalation of the thiazole ring followed by the addition to a chiral electrophile.

One notable example is the synthesis of a chiral thiazolylamine derivative, which is a precursor for novel RAD51 inhibitors. nih.gov In this synthesis, this compound is treated with n-butyllithium (n-BuLi) at low temperatures to generate the corresponding N-Boc-2-amino-5-lithiothiazole in situ. This lithiated intermediate is then reacted with a chiral benzylidene sulfinamide. nih.gov The addition reaction proceeds with medium diastereoselectivity, affording separable diastereomeric sulfinamides. nih.gov The major diastereomer can then be further elaborated into the desired chiral target molecule. nih.gov

The stereochemical outcome of such reactions is often influenced by the nature of the chiral auxiliary and the reaction conditions. For instance, the reduction of N-tert-butylsulfinyl ketimines derived from 2-thiazolyl ketones has been shown to be highly diastereoselective, with the choice of reducing agent (e.g., NaBH₄ versus L-Selectride®) determining the configuration of the newly formed stereocenter. jst.go.jp These methodologies open up avenues for the synthesis of enantiomerically enriched thiazole-containing compounds, which are of great interest in medicinal chemistry. nih.govjst.go.jp

Table of Stereoselective Reaction based on this compound:

Reaction Type Reagents Key Intermediate Diastereomeric Ratio (dr) Reference
Addition to Chiral Sulfinamide 1. n-BuLi 2. Chiral Benzylidene Sulfinamide N-Boc-2-amino-5-lithiothiazole 59% nih.gov

Development of Novel Heterocyclic Systems from this compound Precursors

The this compound scaffold is an excellent starting point for the construction of more complex, fused heterocyclic systems. The presence of multiple reaction sites—the bromine atom, the deprotected amino group, and the thiazole ring itself—allows for a variety of cyclization strategies.

One common approach is the construction of imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.net This is typically achieved through the reaction of a 2-aminothiazole with an α-haloketone. researchgate.net In the context of this compound, the bromine at the 5-position can be replaced via a cross-coupling reaction to introduce a suitable functional group. After deprotection of the amine, intramolecular cyclization or reaction with a bifunctional reagent can lead to the formation of a fused imidazole (B134444) ring.

Another important class of fused heterocycles accessible from 2-aminothiazole precursors are thiazolo[4,5-d]pyridazines. nih.gov The synthesis of these systems can involve the reaction of an appropriately substituted 2-aminothiazole with a 1,2-dicarbonyl compound or its equivalent, followed by cyclization to form the pyridazine (B1198779) ring. The versatility of this compound allows for the introduction of diverse substituents prior to the cyclization step, enabling the creation of libraries of novel fused heterocyclic compounds for biological screening. nih.gov

Emerging Methodologies for Derivatization and Functional Group Interconversion

The synthetic utility of this compound is greatly enhanced by a range of emerging and established methodologies for its derivatization and the interconversion of its functional groups.

A particularly powerful transformation is the "halogen dance" reaction. nih.gov Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), can induce the migration of the bromine atom from the C5 to the C4 position, yielding tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate in high yield. This rearrangement provides access to a different regioisomer that may be difficult to synthesize directly, thus expanding the range of accessible derivatives. liverpool.ac.uk

The bromine atom at the C5 position is also amenable to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been successfully employed to introduce aryl and heteroaryl substituents at this position by reacting this compound with various boronic acids. nih.gov This reaction is crucial for building molecular complexity and is a cornerstone in the synthesis of many biologically active compounds. nih.gov

Furthermore, the Boc-protected amino group can be readily deprotected under acidic conditions to liberate the free amine. rsc.org This free amine can then be subjected to a wide range of reactions, including acylation, sulfonylation, and the formation of ureas and thioureas, providing another avenue for diversification. nih.gov

Table of Derivatization Reactions:

Reaction Reagents Product Key Feature Reference
Halogen Dance LDA, THF tert-butyl (4-bromothiazol-2-yl)carbamate Isomerization from 5-bromo to 4-bromo nih.gov
Suzuki Coupling Arylboronic acid, Pd catalyst tert-butyl (5-arylthiazol-2-yl)carbamate C-C bond formation at C5 nih.gov
Deprotection TFA, CH₂Cl₂ 2-Amino-5-bromothiazole Liberation of the free amine rsc.org

Industrial Synthesis and Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges and considerations. While specific literature on the large-scale synthesis of this particular compound is limited, general principles for the industrial production of 2-aminothiazoles are applicable.

The classical Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793), is a common method for preparing the 2-aminothiazole core. nih.govderpharmachemica.com For industrial applications, this process needs to be optimized for safety, cost-effectiveness, and environmental impact. This includes the selection of inexpensive and readily available starting materials, the use of greener solvents, and the development of robust purification methods. tandfonline.com

Continuous flow synthesis is an emerging technology that offers significant advantages for the scale-up of fine chemical production. donaulab.cz It allows for better control over reaction parameters such as temperature and mixing, leading to improved yields and safety profiles. The synthesis of 2-aminothiazole derivatives has been successfully demonstrated in continuous flow systems, suggesting that this approach could be viable for the industrial production of this compound. donaulab.cz

Key considerations for the scale-up of this compound synthesis include:

Starting Material Sourcing: Ensuring a reliable and cost-effective supply of 2-aminothiazole and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Bromination Step: The bromination of the N-Boc-2-aminothiazole requires careful control to ensure high regioselectivity and to manage the handling of bromine or alternative brominating agents like N-bromosuccinimide (NBS) on a large scale. nih.gov

Process Safety: Conducting a thorough hazard analysis of each step, particularly the bromination and any reactions involving strong bases or organometallic reagents.

Waste Management: Developing strategies for the treatment and disposal of waste streams, in line with environmental regulations.

Purification: Establishing efficient and scalable purification protocols, such as crystallization or large-scale chromatography, to achieve the desired product purity. lookchem.com

Future research in this area will likely focus on the development of more sustainable and efficient manufacturing processes, potentially leveraging biocatalysis or novel catalytic systems to streamline the synthesis of this important chemical intermediate. tandfonline.com

Computational and Mechanistic Studies on N Boc 2 Amino 5 Bromothiazole

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (dft), are instrumental in predicting the reactivity of thiazole (B1198619) derivatives. researchgate.netatlantis-press.com These calculations provide data on electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.netscirp.org

Studies on related 2-aminothiazole (B372263) structures reveal that the distribution of electron density is a major factor in their reactivity. researchgate.netresearchgate.net For instance, the nitrogen and sulfur atoms of the thiazole ring are electron-rich centers, influencing how the molecule interacts with other reagents. sciencescholar.us The calculated pi-electron density indicates that the C5 position is the most likely site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.org

Molecular Electrostatic Potential (MEP) maps are also used to visualize the electron distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgsciencescholar.us For thiazole derivatives, these maps often show negative potential around the nitrogen atom, indicating its role in interactions. sciencescholar.us

Table 1: Calculated Quantum Chemical Parameters for Thiazole Derivatives Note: This table is a representative example based on general findings for thiazole derivatives, as specific values for N-Boc-2-amino-5-bromothiazole were not available in the searched literature.

Parameter Description Typical Finding for Thiazole Derivatives Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Higher values suggest better electron-donating ability. researchgate.netatlantis-press.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower values indicate a better electron-accepting ability. researchgate.netatlantis-press.com
Energy Gap (ΔE) Difference between ELUMO and EHOMO A smaller gap suggests higher reactivity. researchgate.netscirp.org
Dipole Moment (µ) Measure of the molecule's overall polarity Influences solubility and intermolecular interactions. atlantis-press.com

| Fukui Indices | Predicts the most reactive sites in a molecule | Used to determine regioselectivity in reactions. | |

Reaction Mechanism Elucidation for Key Transformations

This compound is a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions. acs.orgfishersci.co.uk The Boc (tert-butyloxycarbonyl) protecting group on the amino function enhances the compound's stability and solubility, facilitating its use in synthesis. The bromine atom at the 5-position is a key functional group, enabling reactions like Suzuki, Heck, and Sonogashira couplings to introduce diverse substituents. researchgate.netresearchgate.net

The mechanism of these palladium-catalyzed cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the thiazole ring can influence the efficiency of these steps. acs.org

Furthermore, the "halogen dance" reaction has been studied on thiazole systems. This involves the base-induced intramolecular migration of a halogen atom. For instance, a protected 5-bromothiazole (B1268178) can rearrange to a 4-bromothiazole. acs.orgrsc.orgresearchgate.net This transformation is believed to proceed through a thermodynamically more stable dianion intermediate. rsc.org

Structure-Reactivity Relationship Analysis

The structure of this compound and its derivatives directly influences their reactivity. The electron-withdrawing nature of the bromine atom and the electronic properties of the thiazole ring are key determinants. ijper.org The Boc-protecting group also plays a role by modifying the electronic character of the amino group and providing steric bulk.

Studies on various substituted thiazoles have established clear structure-activity relationships. For example, the introduction of electron-donating groups generally increases the basicity of the thiazole ring, while electron-withdrawing groups have the opposite effect. niscpr.res.in In the context of cross-coupling reactions, the reactivity of the C-Br bond at the 5-position is influenced by the electronic environment of the ring. Cross-coupling reactions on 2,4-dibromothiazole (B130268) have shown that substitution occurs preferentially at the more electron-deficient 2-position. researchgate.net

Ligand-Target Binding Studies of Thiazole-Based Derivatives

Thiazole derivatives are a prominent feature in many biologically active compounds and approved drugs, often acting as inhibitors of enzymes like protein kinases. frontiersin.orgresearchgate.netnih.govrsc.org Computational docking studies are widely used to investigate the binding interactions between thiazole-based ligands and their biological targets. nih.govacs.orgacs.org

These studies help to understand how the thiazole core and its substituents fit into the active site of a protein. For example, in kinase inhibitors, the thiazole moiety can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the ATP-binding pocket. frontiersin.orgnih.govnih.gov

Molecular dynamics simulations provide further insights into the stability of the ligand-protein complex over time. acs.orgnih.gov By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the conformational stability of the bound ligand. nih.gov These computational approaches are essential for the rational design and optimization of new therapeutic agents based on the thiazole scaffold. nih.govplos.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-dibromothiazole
2-amino-4-bromothiazole (B130272)
2-amino-5-bromothiazole
4-bromothiazole
5-bromothiazole
tert-butyl carbamate (B1207046)

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-2-amino-5-bromothiazole?

The compound is synthesized via stereoselective addition of this compound to benzylidene sulfinamide, yielding separable diastereoisomers in medium-to-good yields. This method leverages chiral induction to generate intermediates for bioactive analogues, with diastereomeric crystallization as a key purification step .

Q. How can researchers confirm the structural integrity of this compound?

Analytical validation typically involves nuclear magnetic resonance (NMR) for stereochemical assignment, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (electron ionization) for molecular weight confirmation. NIST-standardized spectral databases provide reference data for cross-verification .

Q. What precautions are critical for handling this compound in laboratory settings?

Use personal protective equipment (PPE), including gloves and safety goggles. Avoid prolonged storage due to potential degradation. Refer to safety data sheets (SDS) for solvent compatibility and disposal guidelines. Stability studies under varying temperatures and humidity are recommended to assess shelf-life .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of chiral this compound derivatives?

Reaction parameters such as temperature, solvent polarity (e.g., dichloromethane vs. THF), and chiral auxiliaries (e.g., sulfinamides) significantly influence enantiomeric excess (ee). Kinetic resolution via diastereomeric salt formation or chromatography can further enhance selectivity .

Q. What computational strategies are used to correlate structural modifications with bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations evaluate substituent effects. For example, 5-membered ring systems in this compound derivatives show enhanced RAD51 inhibition due to optimal aromatic group orientation, as demonstrated in cancer cell growth assays .

Q. How should in vitro biological assays be designed to evaluate RAD51 inhibition?

Use a panel of cancer cell lines (e.g., breast, prostate) with dose-response curves (0.1–100 µM) to measure growth inhibition. Pair with fluorescence polarization assays to quantify DNA-binding disruption. Normalize results against positive controls (e.g., B02 inhibitor) .

Q. How can conflicting bioactivity data across studies be resolved?

Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular). Reassess compound purity via HPLC and confirm stereochemistry with circular dichroism (CD). Meta-analyses of substituent effects (e.g., bromine vs. chlorine at the 5-position) may explain variability .

Q. What formulation strategies are recommended for in vivo studies of this compound?

Use DMSO/saline co-solvents (e.g., 10% DMSO, 5% Tween 80) for aqueous solubility. Dose calculations should account for animal weight (e.g., 20–25 g mice) and pharmacokinetic parameters (e.g., half-life). Preclinical toxicity screening in rodents is critical prior to efficacy trials .

Q. How do structural analogues of this compound compare in CNS activity?

Derivatives with aromatic substituents (e.g., 4-bromophenyl) exhibit enhanced blood-brain barrier penetration. Comparative studies using radiolabeled compounds and PET imaging can quantify brain uptake, while electrophysiological assays assess neurotransmitter modulation .

Q. What role does the bromine atom play in the pharmacological profile of this compound?

Bromine enhances halogen bonding with target proteins (e.g., RAD51), improving binding affinity. Isotopic substitution (e.g., ⁸²Br) facilitates tracer studies in pharmacokinetics. However, bromine may increase metabolic instability, requiring prodrug strategies for optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.